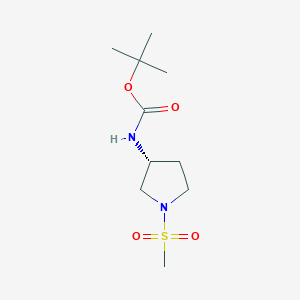

(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-3-(Boc-amino)-1-(méthylsulfonyl)pyrrolidine est un composé chiral qui présente un cycle pyrrolidine avec un groupe amino protégé par un tert-butoxycarbonyle (Boc) et un groupe méthylsulfonyle. Ce composé est intéressant en synthèse organique et en recherche pharmaceutique en raison de ses propriétés structurales et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (R)-3-(Boc-amino)-1-(méthylsulfonyl)pyrrolidine implique généralement la protection du groupe amino par un groupe Boc, suivie de l'introduction du groupe méthylsulfonyle. Une méthode courante implique la réaction de (R)-3-amino-1-pyrrolidine avec du dicarbonate de di-tert-butyle pour former l'intermédiaire protégé par le Boc. Cet intermédiaire est ensuite mis à réagir avec du chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine pour donner le produit final.

Méthodes de production industrielle

En milieu industriel, la synthèse de (R)-3-(Boc-amino)-1-(méthylsulfonyl)pyrrolidine peut être optimisée en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, conduisant à des rendements et une pureté plus élevés du produit final. L'utilisation de catalyseurs acides solides peut améliorer encore l'efficacité de l'étape de déprotection du Boc, rendant le procédé plus durable et rentable .

Analyse Des Réactions Chimiques

Types de réactions

(R)-3-(Boc-amino)-1-(méthylsulfonyl)pyrrolidine subit plusieurs types de réactions chimiques, notamment :

Déprotection : Le groupe Boc peut être éliminé dans des conditions acides en utilisant des réactifs tels que l'acide trifluoroacétique (TFA) ou l'acide méthanesulfonique.

Substitution : Le groupe méthylsulfonyle peut participer à des réactions de substitution nucléophile, où il peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour remplacer le groupe méthylsulfonyle dans des conditions basiques.

Principaux produits formés

Déprotection : Le principal produit formé est la (R)-3-amino-1-(méthylsulfonyl)pyrrolidine.

Substitution : Selon le nucléophile utilisé, divers dérivés pyrrolidiniques substitués peuvent être formés.

Applications de la recherche scientifique

(R)-3-(Boc-amino)-1-(méthylsulfonyl)pyrrolidine a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme unité de base dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques.

Biologie : Le composé peut être utilisé dans l'étude des mécanismes enzymatiques et des interactions protéine-ligand.

Médecine : Il sert d'intermédiaire dans la synthèse de médicaments qui ciblent des voies biologiques spécifiques.

Industrie : Le composé est utilisé dans la production de produits chimiques fins et comme réactif dans divers procédés industriels

Mécanisme d'action

Le mécanisme d'action de la (R)-3-(Boc-amino)-1-(méthylsulfonyl)pyrrolidine est principalement lié à sa capacité à subir des réactions de déprotection et de substitution. Le groupe Boc protège la fonctionnalité amine pendant les transformations synthétiques, et sa suppression dans des conditions acides révèle l'amine libre, qui peut ensuite participer à d'autres réactions.

Applications De Recherche Scientifique

®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.

Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes

Mécanisme D'action

The mechanism of action of ®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine is primarily related to its ability to undergo deprotection and substitution reactions. The Boc group protects the amino functionality during synthetic transformations, and its removal under acidic conditions reveals the free amine, which can then participate in further reactions.

Comparaison Avec Des Composés Similaires

Composés similaires

- (R)-3-(Boc-amino)-1-(méthylsulfonyl)pyrrolidine

- (R)-3-(Boc-amino)-1-(tosyl)pyrrolidine

- (R)-3-(Boc-amino)-1-(mésyl)pyrrolidine

Unicité

(R)-3-(Boc-amino)-1-(méthylsulfonyl)pyrrolidine est unique en raison de la présence du groupe méthylsulfonyle, qui offre une réactivité distincte par rapport aux autres pyrrolidines protégées par un sulfonyle. Le groupe méthylsulfonyle est un bon groupe partant, ce qui rend le composé très réactif dans les réactions de substitution nucléophile. Cette réactivité peut être mise à profit dans la synthèse de diverses entités chimiques, ce qui en fait un intermédiaire précieux en synthèse organique .

Propriétés

Formule moléculaire |

C10H20N2O4S |

|---|---|

Poids moléculaire |

264.34 g/mol |

Nom IUPAC |

tert-butyl N-[(3R)-1-methylsulfonylpyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |

Clé InChI |

ALALCZQCEOOJNX-MRVPVSSYSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)S(=O)(=O)C |

SMILES canonique |

CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)

![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)

![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)